![molecular formula C20H26 B14703202 1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene CAS No. 21895-03-4](/img/structure/B14703202.png)
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene is an organic compound with a complex structure It is a derivative of benzene, characterized by the presence of multiple methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It serves as a solvent and intermediate in the production of dyes, plastics, and coatings.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene involves its interaction with various molecular targets. The presence of multiple methyl groups can influence its binding affinity to enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting metabolic processes.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler derivative with four methyl groups attached to the benzene ring.
2,4,6-Trimethylphenylmethane: Another derivative with three methyl groups on the phenyl ring.
Uniqueness
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene is unique due to its specific arrangement of methyl groups, which can significantly influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various applications where specific molecular interactions are required.
Eigenschaften
CAS-Nummer |
21895-03-4 |
|---|---|
Molekularformel |
C20H26 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1,2,4,5-tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-15(4)19(16(5)9-12)11-20-17(6)13(2)10-14(3)18(20)7/h8-10H,11H2,1-7H3 |
InChI-Schlüssel |
QWBIHXHSSOYHDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC2=C(C(=CC(=C2C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


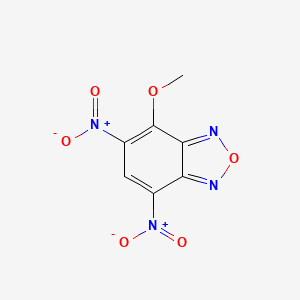

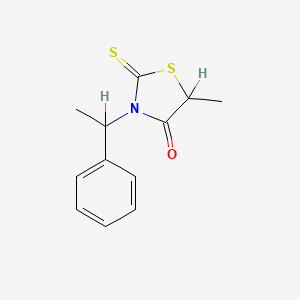


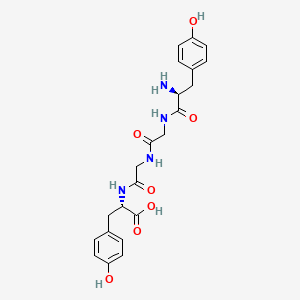
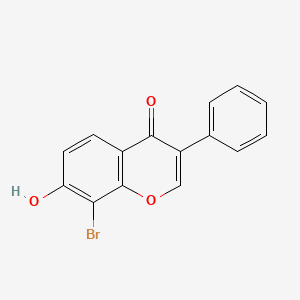
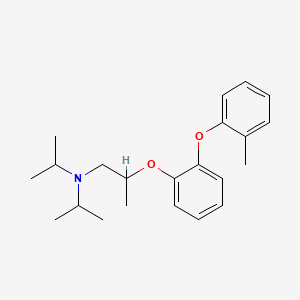

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)


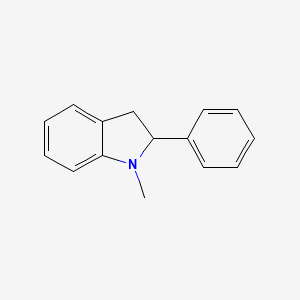
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
